4-[4-(Trifluoromethoxy)phenyl]benzonitrile
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Overview
Description
4-[4-(Trifluoromethoxy)phenyl]benzonitrile is an organic compound that belongs to the class of trifluoromethylbenzenes. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further connected to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethoxy)phenylmagnesium bromide with a suitable nitrile precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethoxy)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-[4-(Trifluoromethoxy)phenyl]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The nitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)benzaldehyde: Contains an aldehyde group instead of a nitrile.
Uniqueness: 4-[4-(Trifluoromethoxy)phenyl]benzonitrile is unique due to the presence of both the trifluoromethoxy and nitrile groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the nitrile group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNMSJDSXDKEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614284 |
Source
|
Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157788-40-4 |
Source
|
Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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